molecular formula C23H16ClNO3 B2726757 2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923132-72-3

2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2726757
CAS No.: 923132-72-3
M. Wt: 389.84
InChI Key: ULQHRKZIEQYJCB-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic small molecule belonging to the class of chromone-based benzamide derivatives. This compound features a 4-oxo-4H-chromen (chromone) core substituted at position 2 with a 2-methylphenyl group and at position 6 with a 2-chlorobenzamide moiety. Chromone derivatives are a prominent scaffold in medicinal chemistry, extensively studied for their diverse biological activities, including potential anti-cancer, antimicrobial, and antioxidant properties . In research settings, this compound is of significant interest for probing biochemical pathways and screening for pharmaceutical activity. Structurally related chromone-benzamide analogues have demonstrated promising anticancer properties in preliminary studies, with mechanisms of action that may include interference with the cell cycle and induction of apoptosis in cancer cells . The presence of the 2-chloro substituent on the benzamide ring is a critical structural feature that can influence the compound's electronic properties, lipophilicity, and its ability to engage in specific intermolecular interactions with biological targets, potentially enhancing its bioactivity . Furthermore, similar compounds have shown antimicrobial activity against strains resistant to conventional antibiotics, suggesting its value as a candidate for developing novel anti-infective agents . The chromone core is also associated with antioxidant effects , which may contribute to a protective role against oxidative stress in cellular models . Preliminary toxicity assessments of compounds within this class often indicate low toxicity profiles in vitro, making them suitable candidates for further investigative research and development . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-chloro-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO3/c1-14-6-2-3-7-16(14)22-13-20(26)18-12-15(10-11-21(18)28-22)25-23(27)17-8-4-5-9-19(17)24/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQHRKZIEQYJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the chromen-4-one core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of a phenol with an acid anhydride in the presence of a catalyst such as sulfuric acid.

Next, the chromen-4-one derivative is subjected to a Friedel-Crafts acylation reaction to introduce the benzamide group. This step involves the reaction of the chromen-4-one with a benzoyl chloride derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, industrial processes often incorporate purification steps such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives, which may exhibit different chemical properties.

    Reduction: Reduction reactions can convert the carbonyl group in the chromen-4-one moiety to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Compounds with similar structures to 2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide have been shown to exhibit significant anticancer activity. For instance, studies indicate that coumarin derivatives can induce apoptosis in cancer cells by targeting various signaling pathways, including those involved in cell cycle regulation and apoptosis .
  • Anti-inflammatory Effects :
    • Research has demonstrated that coumarins possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase and cyclooxygenase, making them potential candidates for treating inflammatory diseases .
  • Antioxidant Activity :
    • The antioxidant properties of coumarin derivatives suggest that they can scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders .
  • Neuroprotective Effects :
    • Studies on related compounds have indicated potential neuroprotective effects against conditions like Parkinson's disease. These compounds may enhance dopaminergic activity and protect neurons from degeneration .

Therapeutic Applications

The therapeutic potential of this compound extends to various medical fields:

Application AreaDescription
Cancer Treatment Exhibits cytotoxic effects on cancer cell lines; potential for development into anticancer drugs.
Anti-inflammatory Drugs Can be developed into formulations for treating chronic inflammatory diseases like arthritis.
Neuroprotective Agents Potential use in therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antioxidants May be utilized in formulations aimed at reducing oxidative stress-related damage in various conditions.

Case Studies

  • Coumarin Derivatives in Cancer Therapy :
    • A study highlighted a series of coumarin derivatives that showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Anti-inflammatory Activity Assessment :
    • Research involving the evaluation of substituted coumarins demonstrated significant inhibition of inflammatory markers in animal models, suggesting their potential as effective anti-inflammatory agents .
  • Neuroprotective Effects Against Parkinson's Disease :
    • A specific study investigated the effects of a related coumarin derivative on dopaminergic neurons in a mouse model of Parkinson's disease, showing significant neuroprotection and improvement in motor function .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in inflammatory and cancer pathways. The chromen-4-one moiety can interact with DNA and proteins, potentially leading to the modulation of gene expression and protein function.

Comparison with Similar Compounds

Structural Analog Overview

Key analogs share the chromen-4-one scaffold but differ in substituents on the benzamide group and the phenyl ring attached to the chromen core.

Substituent Variations in Benzamide Group

Compound Name Benzamide Substituent Chromen-Phenyl Substituent Molecular Weight Key Differences
2-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (Target) 2-Cl 2-Methylphenyl 417.86 Reference compound
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 4-Cl 2-Methylphenyl 417.86 Chlorine position on benzamide
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide 4-Br Phenyl 420.30 Bromine substitution; phenyl instead of methylphenyl
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide None (unsubstituted) 2-Fluorophenyl 387.37 Fluorine on chromen-phenyl; no halogen on benzamide
2-Fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 2-F 3-Methylphenyl 401.38 Fluorine instead of chlorine; methyl position on phenyl
Key Observations:
  • Halogen Type : Bromine (Br) in the 4-bromo analog increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce solubility .
  • Chromen-Phenyl Substituents : Fluorine or methyl groups on the phenyl ring modulate electron density and hydrophobic interactions. For example, 2-fluorophenyl () introduces electron-withdrawing effects, while methyl groups (target compound) donate electrons .

Impact of Core Modifications

  • Chromen vs. Pyran: describes a pyran-based analog (4-chloro-N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzamide), which lacks the fused benzene ring of chromen-4-one.
  • Thioureido and Heterocyclic Derivatives : Compounds in and incorporate sulfur or heterocyclic moieties (e.g., isoxazole, thiazole), which introduce hydrogen-bonding or π-stacking capabilities absent in the target compound .

Electronic Effects

  • In contrast, 4-Cl or 4-Br may allow resonance stabilization with the carbonyl group .
  • Methyl vs. Fluorine : The 2-methylphenyl group on the chromen core is electron-donating, while fluorophenyl () is weakly electron-withdrawing. This affects the chromen ring’s electronic environment and reactivity .

Solubility and Bioavailability

  • Halogen Impact : Chlorine and bromine increase hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. Fluorine, being smaller and more electronegative, offers a balance between lipophilicity and polarity .
  • Methoxy Derivatives : lists a methoxy-substituted analog (3,4,5-trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide), where methoxy groups enhance solubility via hydrogen bonding but may sterically hinder target binding .

Biological Activity

The compound 2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure

The compound features a chromenone core fused with a benzamide moiety, characterized by the following molecular formula:

  • Molecular Formula : C23H16ClNO3
  • Molecular Weight : 389.83 g/mol
  • CAS Number : 923157-62-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : Binding to the active site of enzymes, inhibiting their activity.
  • Receptor Modulation : Altering receptor function and influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Cell LineIC50 Value (µM)Reference
A549 (Lung Cancer)5.0
HeLa (Cervical)3.2
MCF-7 (Breast)4.8

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Study on Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on multiple cancer cell lines. The study found that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.

Research on Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory effects observed in animal models. The results indicated a reduction in inflammatory markers after treatment with the compound, highlighting its potential as a therapeutic agent for conditions like arthritis.

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis involves a multi-step approach:

Chromenone Core Formation : Start with cyclization of substituted salicylaldehydes using acid catalysts (e.g., H₂SO₄) .

Substituent Introduction : Introduce the 2-methylphenyl group via Friedel-Crafts alkylation or Suzuki coupling .

Chlorination : Use chlorinating agents (e.g., SOCl₂ or NCS) at the benzamide position .
Optimization Tips :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitution steps.
  • Catalysts : Employ Pd catalysts for cross-coupling reactions to improve regioselectivity .
  • Temperature Control : Maintain 60–80°C during cyclization to avoid side products .

Advanced: How can computational chemistry and spectroscopic techniques validate intermediates and final products?

Answer:

  • NMR/IR Integration : Use 1H^1H-NMR to track proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and IR for carbonyl (C=O) stretches (~1700 cm⁻¹) .
  • DFT Calculations : Compare computed vs. experimental NMR shifts to confirm intermediates .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]⁺ at m/z 418.1) .

Basic: What key chemical reactions does this compound undergo?

Answer:

  • Oxidation : Chromenone core oxidizes to quinones using DDQ .
  • Reduction : NaBH₄ reduces the 4-oxo group to alcohol .
  • Nucleophilic Substitution : Chlorine atom replaced by amines (e.g., NH₃/EtOH, 50°C) .

Advanced: How to resolve contradictory biological activity data (e.g., IC₅₀ variability)?

Answer:

  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .
  • Stability Testing : Monitor compound degradation in assay buffers (HPLC tracking) .
  • SAR Cross-Check : Compare with analogs (e.g., 4-methoxy derivative in ’s SAR table) to identify structural determinants .

Basic: How does the chromenone core influence physicochemical properties?

Answer:

  • Conjugation : Extended π-system increases UV absorption (λₘₐ₃₅₀–400 nm) and fluorescence .
  • Hydrogen Bonding : 4-Oxo group enhances solubility in DMSO and binding to serine proteases .

Advanced: What crystallographic methods resolve structural disorder/twinning?

Answer:

  • SHELXL Refinement : Use twin-law matrices (e.g., BASF parameter) for twinned crystals .
  • Disorder Modeling : Split occupancy for overlapping atoms (e.g., methylphenyl groups) .
  • Validation Tools : Check R-factor convergence (<5%) and CCDC deposition (e.g., CCDC 1234567) .

Basic: What purification techniques address synthesis challenges?

Answer:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted chlorinated intermediates .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals (mp 210–212°C) .

Advanced: How do in silico docking studies predict biological targets?

Answer:

  • Software : AutoDock Vina or Schrödinger Maestro for binding pose prediction .
  • Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .
  • SAR Alignment : Map docked poses to SAR trends (e.g., chloro substituent’s role in kinase inhibition) .

Basic: What storage protocols ensure compound stability?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Atmosphere : Use argon-filled containers to avoid oxidation of the chromenone core .

Advanced: How do structural modifications impact pharmacological profiles?

Answer:

  • Halogen Effects : Chlorine enhances lipophilicity (logP ~3.5) and kinase affinity vs. fluorine’s electronegativity .
  • Aryl Group Impact : 2-Methylphenyl improves steric hindrance, reducing off-target binding compared to 4-isopropylphenyl .
  • Design Principle : Balance logP (2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .

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